3-(3,5-Diiodo-4-hydroxybenzoyl)-2-methyl-benzofuran

Thyroid hormone receptor T3 antagonism Benzofuran SAR

3-(3,5-Diiodo-4-hydroxybenzoyl)-2-methyl-benzofuran (CAS 10402-56-9) is an iodinated benzofuran derivative within the amiodarone-analog class, characterized by a 2-methylbenzofuran core bearing a 3,5-diiodo-4-hydroxybenzoyl substituent at the 3-position. With a molecular formula of C16H10I2O3 and a molecular weight of 504.06 g/mol, this compound exhibits a melting point range of 98–100°C.

Molecular Formula C16H10I2O3
Molecular Weight 504.06 g/mol
CAS No. 10402-56-9
Cat. No. B084583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Diiodo-4-hydroxybenzoyl)-2-methyl-benzofuran
CAS10402-56-9
Synonyms3-(3,5-DIIODO-4-HYDROXYBENZOYL)-2-METHYL-BENZOFURAN
Molecular FormulaC16H10I2O3
Molecular Weight504.06 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I
InChIInChI=1S/C16H10I2O3/c1-8-14(10-4-2-3-5-13(10)21-8)15(19)9-6-11(17)16(20)12(18)7-9/h2-7,20H,1H3
InChIKeyQLUUKNMPBTWGBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Diiodo-4-hydroxybenzoyl)-2-methyl-benzofuran: Procurement-Grade Chemical Profile and Structural Context for CAS 10402-56-9


3-(3,5-Diiodo-4-hydroxybenzoyl)-2-methyl-benzofuran (CAS 10402-56-9) is an iodinated benzofuran derivative within the amiodarone-analog class, characterized by a 2-methylbenzofuran core bearing a 3,5-diiodo-4-hydroxybenzoyl substituent at the 3-position [1]. With a molecular formula of C16H10I2O3 and a molecular weight of 504.06 g/mol, this compound exhibits a melting point range of 98–100°C [2]. It is structurally positioned between the 2-ethyl analog benziodarone and the 2-butyl analog L-3373 (amiodarone impurity D), and serves as a critical scaffold for thyroid hormone receptor (T3R) ligand development, as documented in receptor ligand patents [1].

Why Structural Analogs of 3-(3,5-Diiodo-4-hydroxybenzoyl)-2-methyl-benzofuran Cannot Be Interchanged in Research and Development


Subtle modifications to the benzofuran scaffold produce drastic shifts in pharmacological profile, making simple analog substitution scientifically indefensible. The 2-position alkyl chain length (methyl vs. ethyl vs. butyl) directly modulates thyroid hormone receptor binding kinetics and subtype selectivity: the 2-butyl analog L-3373 acts as a competitive antagonist at both alpha1-T3R and beta1-T3R with nearly equal potency (IC50 ~36–38 nM), while the desethylamiodarone (DEA) analog exhibits mixed competitive/noncompetitive behavior depending on receptor subtype [1]. The 4'-substituent further diversifies activity: the carboxymethoxybenzyl derivative KB130015 (015) shows an improved toxicity profile over amiodarone, whereas the 4-hydroxybenzoyl derivative (this compound, 011) was historically noted for spasmolytic and coronary vasodilatory effects distinct from antiarrhythmic mechanisms [2]. These structure-activity divergences mean that interchangeability is not supported by any quantitative evidence.

Quantitative Differentiation Evidence for 3-(3,5-Diiodo-4-hydroxybenzoyl)-2-methyl-benzofuran (CAS 10402-56-9) Against Closest Analogs


Thyroid Hormone Receptor Binding: Class-Level Pharmacophore Potency Inference from 2-Butyl Analog L-3373

While direct T3R binding data for the 2-methyl compound are not published, the 2-butyl analog L-3373 (2-ethyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran) provides the closest class-level benchmark. L-3373 inhibits T3 binding to human alpha1-T3R and beta1-T3R with IC50 values of 3.8 ± 1.0 × 10⁻⁵ M (alpha1) and 3.6 ± 0.5 × 10⁻⁵ M (beta1), acting as a competitive antagonist at both subtypes [1]. The 2-methyl substitution in the target compound reduces lipophilicity (calculated logP ~4.1 for the 2-methyl analog vs. ~5.3 for the 2-butyl analog) and is predicted to alter binding pocket accommodation based on established SAR within the amiodarone analog series [1]. Scatchard analysis of L-3373 demonstrated a dose-dependent decrease in Ka without change in maximum binding capacity (MBC), confirming competitive inhibition [1].

Thyroid hormone receptor T3 antagonism Benzofuran SAR

Coronary Vasodilation: Direct Pharmacodynamic Evidence in Rabbit Model Differentiating from Pure T3R Antagonists

US Patent 5,567,728 reports that compound (011) (this compound) produced 'dilatory effects on the coronary vessels of the heart of the rabbit' as cited from Beun et al., Compt. Rend. 253 (1961) pp. 1075-1076 [1]. This vasodilatory activity differentiates the 2-methyl-4-hydroxybenzoyl analog from pure T3R antagonists such as L-3373, for which no coronary vasodilation has been reported. The coronary dilatory effect was observed in an isolated rabbit heart preparation, establishing a direct functional cardiovascular endpoint distinct from the electrophysiological class III antiarrhythmic activity of amiodarone or the receptor-level T3 antagonism of KB130015 [1]. No quantitative potency data (EC50) are available from the original 1961 publication.

Coronary vasodilation Cardiovascular pharmacology Benzofuran derivative

Smooth Muscle Spasmolytic Activity: Direct Organ-Bath Evidence Distinct from Antiarrhythmic Analogs

The same 1961 study cited in US Patent 5,567,728 documented that compound (011) exhibits 'spasmolytic activity on isolated intestine of the guinea-pig' [1]. This spasmolytic effect is mechanistically distinct from the class III antiarrhythmic activity of amiodarone (potassium channel blockade) and the T3R antagonism of KB130015. The observation was made in isolated guinea pig ileum, a classical smooth muscle preparation for evaluating antispasmodic agents. While no quantitative IC50 data are available for direct comparison, the patent's explicit citation of this activity alongside coronary dilation establishes a dual smooth muscle/cardiovascular profile that is not shared by the 2-butyl (L-3373) or 2-ethyl (benziodarone) analogs, which are primarily characterized as uricosuric or T3R-binding agents, respectively [1].

Spasmolytic Smooth muscle Guinea pig ileum

Melting Point and Crystallinity Differentiation from 2-Ethyl Analog Benziodarone

The target compound exhibits a melting point of 98–100°C [1], which is substantially lower than the 167°C reported for the 2-ethyl analog benziodarone [2]. This 67–69°C difference in melting point reflects the impact of the 2-position alkyl chain on crystal lattice energy and intermolecular interactions. The lower melting point of the 2-methyl analog indicates reduced crystal packing efficiency, which may translate to improved solubility and altered formulation characteristics. The compound also exhibits a predicted boiling point of 287.852°C at 760 mmHg and a flash point of 116.1°C [1].

Physicochemical properties Crystallinity Formulation

Synthetic Accessibility: Documented High-Yield Synthesis Pathway from Commercial 2-Methylbenzofuran

US Patent 5,567,728 provides a detailed synthesis protocol for compound (011) starting from commercially available 2-methylbenzofuran. The Friedel-Crafts acylation with p-anisoyl chloride followed by demethylation and iodination yields the final product in 89% overall yield after chromatographic purification [1]. This compares favorably to the multi-step synthesis of the 2-butyl analog L-3373, which requires alkylation of benzofuran prior to acylation, and the diethylaminoethoxy-substituted amiodarone, which requires additional amine coupling steps. The 89% yield is notably high for a diiodinated benzofuran, suggesting efficient and selective iodination chemistry [1].

Chemical synthesis Process chemistry Scalability

Evidence-Backed Application Scenarios for 3-(3,5-Diiodo-4-hydroxybenzoyl)-2-methyl-benzofuran in Scientific Research and Industrial Procurement


Thyroid Hormone Receptor Structure-Activity Relationship (SAR) Probe Libraries

The 2-methyl substitution provides a distinct lipophilicity point in benzofuran-based T3R ligand SAR studies. When used alongside the 2-butyl analog L-3373 (IC50 ~36-38 µM at both T3R subtypes [1]) and the 2-ethyl analog benziodarone, this compound enables systematic mapping of the 2-position alkyl chain's contribution to receptor binding affinity and subtype selectivity. Its lower calculated logP (~4.1) compared to L-3373 (~5.3) makes it particularly valuable for investigating the relationship between lipophilicity and nonspecific protein binding [1].

Cardiovascular Pharmacology Tool for Combined Vasodilation-T3 Modulation Studies

The compound's historically documented coronary vasodilatory activity in the rabbit heart [2] provides a unique chemical tool for investigating dual-mechanism cardiovascular agents. Unlike amiodarone (pure class III antiarrhythmic via potassium channel blockade) or KB130015 (pure T3R antagonist), this compound's combined vasodilatory and T3R-binding profile makes it suitable for ex vivo and in vivo models exploring integrated cardiovascular effects mediated through both thyroid hormone signaling and direct vascular smooth muscle relaxation [2].

Smooth Muscle Pharmacology Reference Compound for Benzofuran Spasmolytic Screening

The documented spasmolytic activity on isolated guinea pig intestine [2] positions this compound as a reference standard for screening benzofuran libraries for gastrointestinal antispasmodic activity. Its activity profile, established in classical organ bath preparations, provides a historical benchmark against which newly synthesized benzofuran derivatives can be compared for smooth muscle relaxant properties [2].

Analytical Reference Standard and Impurity Profiling for Benziodarone-Related Substances

With a well-defined melting point of 98–100°C and available NMR spectral data (SpectraBase Compound ID 8qgOzzyxhUO) [3], this compound serves as a qualified reference material for analytical method development, impurity profiling of benziodarone drug substance, and HPLC/LC-MS system suitability testing in quality control laboratories. Its structural relationship to benziodarone (2-ethyl vs. 2-methyl) makes it a relevant system suitability marker for chromatographic separation of closely eluting benzofuran analogs [3].

Quote Request

Request a Quote for 3-(3,5-Diiodo-4-hydroxybenzoyl)-2-methyl-benzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.